molecular formula C9H7NO4 B12897214 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12897214
M. Wt: 193.16 g/mol
InChI Key: CGYCZIQRFGDNMC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-(hydroxymethyl)-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-4-5-2-1-3-6-7(5)10-8(14-6)9(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

CGYCZIQRFGDNMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)CO

Origin of Product

United States

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